2-(2-Aminoethylthio)benzoic acid

Vue d'ensemble

Description

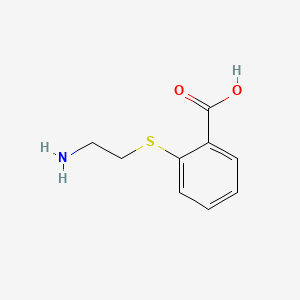

2-(2-Aminoethylthio)benzoic acid is an organic compound with the molecular formula C9H11NO2S It features a benzene ring substituted with a carboxylic acid group and a thioether-linked aminoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylthio)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the benzene ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Aminoethylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amides and other substituted derivatives.

Applications De Recherche Scientifique

2-(2-Aminoethylthio)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzothiazole: Similar in structure but contains a thiazole ring instead of a thioether linkage.

2-Aminoethylbenzoic acid: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.

2-Mercaptobenzoic acid:

Uniqueness

2-(2-Aminoethylthio)benzoic acid is unique due to the presence of both an aminoethylthio group and a carboxylic acid group on the benzene ring. This combination allows for diverse chemical reactivity and the potential for forming a wide range of derivatives with varying properties and applications.

Activité Biologique

2-(2-Aminoethylthio)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications. The compound is structurally characterized by a benzoic acid moiety with an aminoethylthio side chain, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzene ring

- A carboxylic acid group (-COOH)

- An aminoethylthio group (-NH(CH_2)_2SH)

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies suggest that derivatives of benzoic acids can inhibit proteasome activity and enhance autophagy pathways in human cells .

- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoic acid derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition .

2. Cytotoxic Effects

Research has explored the cytotoxicity of related compounds in cancer cell lines. For instance, certain benzoic acid derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

3. Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or by modulating immune responses .

Study 1: Evaluation of Cytotoxicity

In a study evaluating various benzoic acid derivatives, researchers assessed the cytotoxic effects on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated that certain derivatives enhanced proteasome activity without significant cytotoxicity at tested concentrations (1 and 10 μg/mL) . This suggests a potential therapeutic window for further investigation.

| Compound | Cell Line | Cytotoxicity (%) at 10 μg/mL |

|---|---|---|

| Compound 1 | Hep-G2 | 4.81 ± 0.28 |

| Compound 2 | A2058 | 5.02 ± 0.18 |

| Compound 3 | CCD25sk | 3.56 ± 4.06 |

Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results showed that certain derivatives inhibited bacterial growth effectively, indicating potential for development as antimicrobial agents .

Propriétés

IUPAC Name |

2-(2-aminoethylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPRDIBFLDNMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329957 | |

| Record name | 2-(2-aminoethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14943-94-3 | |

| Record name | 2-(2-aminoethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.